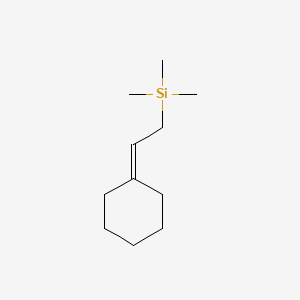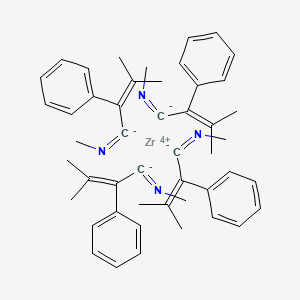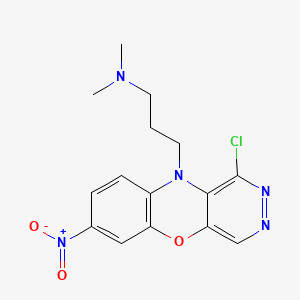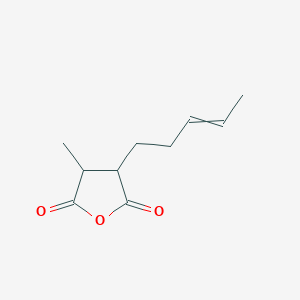![molecular formula C12H19N3O4S B14502924 8-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]octanoic acid CAS No. 64444-88-8](/img/structure/B14502924.png)
8-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]octanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]octanoic acid is an organic compound that features a unique combination of an imidazole ring and an octanoic acid chain The imidazole ring is substituted with a methyl group and a nitro group, which are known to impart specific chemical properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]octanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Introduction of the Nitro Group: The nitro group is introduced through nitration, which involves the reaction of the imidazole ring with nitric acid under controlled conditions.
Attachment of the Octanoic Acid Chain: The octanoic acid chain is attached via a sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
8-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]octanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The imidazole ring can undergo substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) or alkylating agents.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is the corresponding amine.
Substitution: Products depend on the substituent introduced, such as halogenated or alkylated derivatives.
Applications De Recherche Scientifique
8-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]octanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 8-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]octanoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects . The imidazole ring can bind to metal ions in enzymes, inhibiting their activity and affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-5-nitro-1H-imidazole-2-methanol: Similar in structure but lacks the octanoic acid chain.
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Contains a shorter acetic acid chain instead of the octanoic acid chain.
Uniqueness
8-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]octanoic acid is unique due to its combination of a long-chain fatty acid and an imidazole ring with a nitro group. This structure imparts specific chemical and biological properties that are not found in simpler imidazole derivatives .
Propriétés
Numéro CAS |
64444-88-8 |
|---|---|
Formule moléculaire |
C12H19N3O4S |
Poids moléculaire |
301.36 g/mol |
Nom IUPAC |
8-(1-methyl-5-nitroimidazol-2-yl)sulfanyloctanoic acid |
InChI |
InChI=1S/C12H19N3O4S/c1-14-10(15(18)19)9-13-12(14)20-8-6-4-2-3-5-7-11(16)17/h9H,2-8H2,1H3,(H,16,17) |
Clé InChI |
JKTKWPKFDPWWBN-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CN=C1SCCCCCCCC(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(Methanesulfonyl)phenyl]sulfanyl}thiophene](/img/structure/B14502846.png)


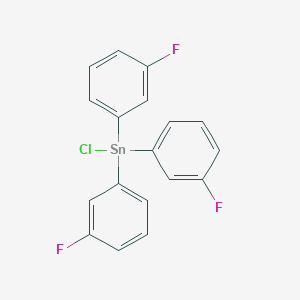

![(NZ)-N-[1,2-di(pyrazin-2-yl)ethylidene]hydroxylamine](/img/structure/B14502871.png)
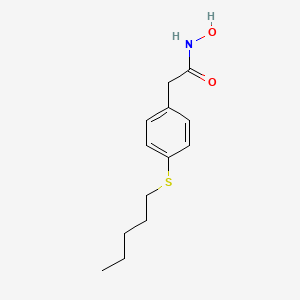

![2-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]-1H-benzimidazole](/img/structure/B14502883.png)
